7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester
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Description
7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound likely interacts with its targets by mimicking the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide, the natural substrate of the transpeptidase enzymes. This mimicry allows the compound to bind to the active site of the enzyme, inhibiting its function and preventing the formation of the bacterial cell wall .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase enzymes, it prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity. This inhibition leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .
Result of Action
The compound’s action results in the inhibition of bacterial cell wall synthesis, leading to a weakened cell wall and subsequent osmotic lysis. This causes the death of the bacteria, effectively treating the bacterial infection .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might interfere with the compound’s absorption or metabolism, affecting its bioavailability .
Properties
CAS No. |
36923-21-4 |
---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzhydryl (7S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2/t16-,19?/m0/s1 |
InChI Key |
NYYBPASOTOAXQW-UCFFOFKASA-N |
Isomeric SMILES |
C1C=C(N2C(S1)[C@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester; _x000B_(6R-trans)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester; |
Origin of Product |
United States |
Q1: What is significant about the novel method for preparing 7-NACABH described in the research?
A1: The research paper [] highlights a novel synthesis method for 7-NACABH, a key precursor to the antibiotic ceftibuten. This method offers several advantages over previous approaches:
- Cost-effectiveness: The new method utilizes commercially available 3-hydroxyl cephalosporin as the starting material, which is significantly cheaper than the previously used 7-ANCA reagent. This results in a substantial cost reduction of approximately 40%. []
- Improved safety: Unlike previous methods that may have required harsh conditions like high temperatures and pressure, this novel synthesis operates under mild and controllable conditions. [] This improves the safety profile of the production process.
- Industrial scalability: The mild reaction conditions and readily available starting materials make this novel synthesis method suitable for large-scale industrial production of 7-NACABH. []
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